3-Bromo-1-benzothiophene-5-carboxylic acid
Overview
Description
3-Bromo-1-benzothiophene-5-carboxylic acid is an organosulfur compound that features a benzothiophene core substituted with a bromine atom at the 3-position and a carboxylic acid group at the 5-position
Mechanism of Action
Target of Action
The primary targets of 3-Bromo-1-benzothiophene-5-carboxylic acid are currently unknown. This compound belongs to the class of organic compounds known as benzothiophenes . Benzothiophenes are aromatic compounds that are structurally similar to benzofurans with a sulfur atom replacing the oxygen atom . They are found in various drugs and have diverse pharmacological activities .
Mode of Action
Benzothiophene derivatives have been shown to interact with various biological targets, leading to changes in cellular processes . The bromine atom in the compound may enhance its reactivity, allowing it to form covalent bonds with its targets .
Biochemical Pathways
Benzothiophene derivatives have been found to influence various biochemical pathways, including those involved in anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Pharmacokinetics
The compound’s molecular weight (25711 g/mol) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed .
Result of Action
Benzothiophene derivatives have been shown to exhibit various biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature and light exposure . Furthermore, the compound’s efficacy may be influenced by the pH and enzymatic conditions of its action environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-benzothiophene-5-carboxylic acid typically involves the bromination of 1-benzothiophene-5-carboxylic acid. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an organic solvent like chloroform or carbon tetrachloride under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These could include continuous flow processes where the bromination reaction is conducted in a controlled manner to ensure high yield and purity. The use of automated systems and advanced purification techniques like crystallization or chromatography is common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-benzothiophene-5-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The benzothiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3-THF) are used.
Major Products
Substitution: Products include 3-amino-1-benzothiophene-5-carboxylic acid or 3-alkoxy-1-benzothiophene-5-carboxylic acid.
Oxidation: Products include 3-bromo-1-benzothiophene-5-carboxylic sulfoxide or sulfone.
Reduction: Products include 3-bromo-1-benzothiophene-5-carboxaldehyde or 3-bromo-1-benzothiophene-5-methanol.
Scientific Research Applications
3-Bromo-1-benzothiophene-5-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: It is used in the production of organic semiconductors and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-1-benzothiophene-5-carboxylic acid
- 3-Fluoro-1-benzothiophene-5-carboxylic acid
- 3-Iodo-1-benzothiophene-5-carboxylic acid
Uniqueness
Compared to its halogenated analogs, 3-Bromo-1-benzothiophene-5-carboxylic acid offers a unique balance of reactivity and stability. The bromine atom provides a good leaving group for substitution reactions while maintaining sufficient stability under various reaction conditions. This makes it a versatile intermediate in organic synthesis and a valuable compound in research and industrial applications.
Properties
IUPAC Name |
3-bromo-1-benzothiophene-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrO2S/c10-7-4-13-8-2-1-5(9(11)12)3-6(7)8/h1-4H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMWRIAILPXDZOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C(=CS2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1379369-55-7 | |
Record name | 3-bromo-1-benzothiophene-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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